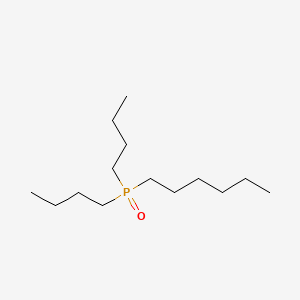
Phosphine oxide, dibutylhexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, dibutylhexyl- is a useful research compound. Its molecular formula is C14H31OP and its molecular weight is 246.37 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphine oxide, dibutylhexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine oxide, dibutylhexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, dibutylhexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Phosphine oxides play a significant role in the development of pharmaceuticals. Their incorporation into drug molecules can enhance metabolic stability and solubility, which are critical factors for drug efficacy.
-
Case Study: Prazosin Analog Development
- Researchers have demonstrated that introducing phosphine oxide structures into existing drugs like Prazosin can improve their solubility and reduce lipophilicity while maintaining similar biological profiles. This modification resulted in an analog with significantly increased metabolic stability, evidenced by a longer half-life in human liver microsomes .
- Antibiotic Development
Polymer Science
Phosphine oxides are increasingly utilized in the synthesis of advanced materials, particularly polymers with desirable electronic properties.
- Staudinger Reaction for Polymerization
- Recent research explored the azide-phosphine Staudinger reaction to create iminophosphorane-linked polymers. This method allows for the production of high-quality conjugated polymers that exhibit semiconductor properties, essential for electronic applications. The study emphasized optimizing reaction conditions to minimize defects during polymer synthesis .
Extraction Processes
Phosphine oxides are recognized for their effectiveness as extractants in separation chemistry, particularly for rare earth elements and actinides.
- Case Study: Rare Earth Element Extraction
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development (e.g., Prazosin analog) | Improved solubility and metabolic stability |
| Antibiotic design | Enhanced activity against bacterial targets | |
| Polymer Science | Conjugated polymer synthesis | Creation of defect-free semiconductor materials |
| Extraction Processes | Rare earth element separation | Effective binding with specific metal ions |
Eigenschaften
CAS-Nummer |
74038-17-8 |
|---|---|
Molekularformel |
C14H31OP |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1-dibutylphosphorylhexane |
InChI |
InChI=1S/C14H31OP/c1-4-7-10-11-14-16(15,12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |
InChI-Schlüssel |
IOEIIVUUHFHIBG-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCC)CCCC |
Kanonische SMILES |
CCCCCCP(=O)(CCCC)CCCC |
Key on ui other cas no. |
74038-17-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















